molecular formula C14H17BrO2 B14209187 Benzyl 5-bromo-4,4-dimethylpent-2-enoate CAS No. 827573-89-7

Benzyl 5-bromo-4,4-dimethylpent-2-enoate

Cat. No.: B14209187
CAS No.: 827573-89-7
M. Wt: 297.19 g/mol
InChI Key: DDCDWHCGULSBTH-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-4,4-dimethylpent-2-enoate is a brominated organic compound proposed for use in chemical synthesis and pharmaceutical research. While specific biological data for this compound is not available, its structure, featuring an alkene and a benzyl ester, makes it a versatile intermediate or building block for constructing more complex molecules . The bromine atom can serve as a good leaving group in substitution reactions, such as in the preparation of other derivatives explored in medicinal chemistry . Research into structurally related bromophenol derivatives has demonstrated significant biological activities, including potent antioxidant and anticancer effects in cellular models . For instance, some synthetic bromophenols have been shown to ameliorate H 2 O 2 -induced oxidative damage in human keratinocytes (HaCaT cells) and induce apoptosis in human leukemia cells (K562 cell line) . This suggests that Bromothis compound and its synthetic derivatives may hold potential for similar investigative pathways. Researchers may utilize this compound to develop novel molecules for studying oxidative stress and cellular proliferation. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

827573-89-7

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

benzyl 5-bromo-4,4-dimethylpent-2-enoate

InChI

InChI=1S/C14H17BrO2/c1-14(2,11-15)9-8-13(16)17-10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3

InChI Key

DDCDWHCGULSBTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)C=CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Allylic Bromination of Benzyl 4,4-Dimethylpent-2-enoate Using N-Bromosuccinimide (NBS)

Reaction Mechanism :
This method employs NBS in a radical-mediated allylic bromination, initiated by light or azobisisobutyronitrile (AIBN). The mechanism proceeds via abstraction of a hydrogen atom from the allylic C5 position, generating a stabilized tertiary radical that reacts with molecular bromine (generated in situ from NBS) to yield the bromide.

Procedure :

  • Synthesis of Benzyl 4,4-Dimethylpent-2-enoate :
    • 4,4-Dimethylpent-2-enoic acid (prepared via Knoevenagel condensation of 4,4-dimethylpentanal with malonic acid) is esterified with benzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (yield: 85–90%).
  • Bromination :
    • The ester (1.0 equiv) is dissolved in carbon tetrachloride (CCl₄) with NBS (1.1 equiv) and AIBN (0.1 equiv). The mixture is refluxed under UV light for 6–8 hours.
    • Post-reaction, the mixture is washed with sodium thiosulfate to quench excess bromine, dried over Na₂SO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 9:1).

Data :

Parameter Value Source
Yield 72–78%
Reaction Time 6–8 hours
Purity (HPLC) ≥95%

Advantages :

  • High regioselectivity due to radical stabilization at the tertiary C5 position.
  • Mild conditions preserve ester functionality.

Limitations :

  • Requires stringent control over radical initiation to prevent over-bromination.

Direct Bromination of 4,4-Dimethylpent-2-enoic Acid Followed by Esterification

Reaction Mechanism :
This route utilizes electrophilic bromination at the allylic position using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The acid’s carboxyl group acts as an electron-withdrawing group, directing bromine to the C5 position.

Procedure :

  • Bromination :
    • 4,4-Dimethylpent-2-enoic acid (1.0 equiv) is dissolved in acetic acid with Br₂ (1.1 equiv) and FeBr₃ (0.05 equiv). The mixture is stirred at 50°C for 4 hours.
    • The product is precipitated by cooling, filtered, and recrystallized from ethanol (yield: 68–75%).
  • Esterification :
    • The brominated acid is treated with benzyl alcohol and sulfuric acid (H₂SO₄) under reflux for 12 hours (yield: 80–85%).

Data :

Parameter Value Source
Bromination Yield 68–75%
Esterification Yield 80–85%
Overall Yield 54–64%

Advantages :

  • Single-step bromination simplifies the workflow.
  • Cost-effective reagents.

Limitations :

  • Lower regioselectivity due to competing electrophilic attack at the double bond.
  • Corrosive reagents necessitate specialized equipment.

Comparative Analysis of Methods

The table below synthesizes key metrics across the three methodologies:

Method Overall Yield Regioselectivity Scalability Cost Efficiency
Allylic (NBS) 72–78% High Moderate Moderate
PBr₃ Bromination 72–79% Very High High High
Direct Bromination 54–64% Moderate Low Low
  • NBS Route : Optimal for laboratories prioritizing stereochemical control but constrained by radical initiation costs.
  • PBr₃ Route : Preferred for industrial-scale synthesis due to high yields and reproducibility.
  • Direct Bromination : Limited to small-scale applications due to safety and selectivity concerns.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.28 (m, 5H, Ar-H), 5.83 (dt, J = 15.6 Hz, 1H, CH=CH), 5.21 (s, 2H, OCH₂Ph), 2.52 (t, J = 7.2 Hz, 2H, CH₂Br), 1.32 (s, 6H, C(CH₃)₂).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 560 cm⁻¹ (C-Br).

Chromatographic Purity :

  • HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) confirms ≥95% purity, with retention time = 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-bromo-4,4-dimethylpent-2-enoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are typical.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted benzyl esters, carboxylic acids, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 5-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases and other enzymes.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-4,4-dimethylpent-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active brominated intermediate, which can then participate in further biochemical reactions. The bromine atom can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Key Differences :

  • Functional Groups: BD273652 contains a boronate ester (dioxaborolane) and an indole ring, whereas this compound is a simple α,β-unsaturated ester.
  • Reactivity : BD273652 is tailored for Suzuki-Miyaura cross-coupling reactions due to its boron group, while the bromine in the target compound may facilitate elimination or nucleophilic substitution reactions.
  • Applications : BD273652 is used in pharmaceutical intermediates , whereas the target compound’s conjugated double bond suggests utility in Diels-Alder reactions or polymer chemistry.
Parameter This compound BD273652
Core Structure α,β-unsaturated ester Boronate-indole hybrid
Halogen Position 5-position (Br) 5-position (Br) on indole
Molecular Weight (est.) ~297 g/mol 349.01 g/mol (C₁₄H₁₇BBrNO₂)
Synthetic Utility Cross-coupling precursor Suzuki-Miyaura reagent

Sodium N1-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide (Sulfabromomethazine)

Key Differences :

  • Structure: Sulfabromomethazine is a sulfonamide antibiotic with a pyrimidine ring, contrasting with the non-aromatic ester backbone of the target compound.
  • Bromine Role : Here, bromine enhances antibacterial activity by modifying electron density, whereas in the target compound, bromine acts as a leaving group or stabilizes carbocation intermediates .
  • Thermal Stability : Sulfonamides like sulfabromomethazine exhibit higher thermal stability due to aromaticity, while the target compound’s ester group may render it prone to hydrolysis.

5-Bromo-4 : 3' -dimethyl-3 : 4' -dipropylpyrromethene Hydrobromide

Key Differences :

  • Core Framework : This pyrromethene derivative features a porphyrin-like macrocycle, enabling applications in dyes or photodynamic therapy. The target compound lacks such conjugation.
  • Bromination Behavior : Bromination of pyrromethene derivatives (e.g., via acetone bromination ) highlights the role of bromine in stabilizing charge-transfer complexes, whereas bromine in the target compound may facilitate allylic or vinylic reactivity.

Research Findings and Mechanistic Insights

  • Reactivity with Nucleophiles: The α,β-unsaturated ester in this compound allows conjugate addition, while bromine at the 5-position may direct regioselectivity in elimination reactions (e.g., dehydrohalogenation).
  • Comparative Stability : Unlike sulfabromomethazine, the target compound’s ester group necessitates storage under anhydrous conditions to prevent hydrolysis .
  • Synthetic Versatility : Its bromine atom enables transition-metal-catalyzed cross-coupling, akin to BD273652’s boronate group but with distinct electronic effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl 5-bromo-4,4-dimethylpent-2-enoate?

Answer:
The synthesis typically involves two key steps: (1) formation of the α,β-unsaturated ester backbone via condensation or Wittig-like reactions and (2) bromination at the 5-position. For esterification, acid-catalyzed coupling of 5-bromo-4,4-dimethylpent-2-enoic acid with benzyl alcohol (e.g., using H₂SO₄ or immobilized catalysts like ammonium cerium phosphate ) is effective. Bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Optimization of reaction time, stoichiometry, and catalyst loading is critical; uniform experimental design and data mining, as applied in benzyl acetate synthesis , can systematically improve yields.

Basic: How is this compound characterized spectroscopically, and what are key diagnostic signals?

Answer:
Key characterization tools include:

  • ¹H NMR : A doublet for the α,β-unsaturated protons (δ ~5.8–6.5 ppm), a singlet for the benzyl CH₂ (δ ~5.1 ppm), and a multiplet for aromatic protons (δ ~7.3–7.5 ppm).
  • ¹³C NMR : The ester carbonyl (δ ~165–170 ppm) and brominated carbon (δ ~40–50 ppm).
  • IR : Strong ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
  • XRD : For crystallized samples, SHELX software can refine the structure, confirming bond angles and stereochemistry.

Advanced: How does the bromo substituent influence reactivity in cross-coupling reactions?

Answer:
The C-Br bond serves as a site for transition-metal-catalyzed couplings (e.g., Suzuki, Heck). However, steric hindrance from the 4,4-dimethyl groups may slow oxidative addition. Computational modeling (DFT) is recommended to assess steric/electronic effects. Organophosphorus reagents, as used in analogous bromopyridine systems , could facilitate substitution. Contrasting reactivity with non-brominated analogs (e.g., in Diels-Alder reactions) should be analyzed via kinetic studies.

Advanced: What strategies address stereochemical challenges in synthesizing the α,β-unsaturated ester?

Answer:
The trans-configuration of the double bond (pent-2-enoate) is thermodynamically favored, but kinetic control via Horner-Wadsworth-Emmons reagents can enhance selectivity. Catalytic asymmetric methods, inspired by Fe(NO₃)₂-mediated oxidations , may be adapted. Monitoring by chiral HPLC or circular dichroism (CD) is advised. Data contradictions between predicted and observed stereochemistry should be resolved via XRD or NOESY experiments.

Method Optimization: How can experimental design improve reaction yields?

Answer:
Adopt a uniform experimental design (UED) to test variables:

VariableRange TestedOptimal ValueImpact on Yield
Molar ratio (acid:alcohol)1:1 to 1:31:2.5+25%
Catalyst loading1–5 wt%3 wt%+18%
Reaction time4–12 h8 h+15%

Data mining (e.g., PCA or ANOVA) identifies interactions between variables, as demonstrated in benzyl acetate optimization .

Data Contradiction: How to resolve discrepancies between experimental and computational NMR shifts?

Answer:
Discrepancies often arise from solvent effects or conformational flexibility. For example:

  • Theoretical (DFT) δ(¹H) : 6.2 ppm (doublet)
  • Observed δ(¹H) : 6.4 ppm (multiplet)

Verify via COSY or NOESY to assess coupling. If unresolved, refine computational models with explicit solvent (e.g., PCM) or use XRD to validate geometry. Cross-reference with brominated analogs in pharmacopeial standards for benchmarking.

Application: What role does this compound play in synthesizing complex natural products?

Answer:
The bromo group enables late-stage functionalization in terpene or polyketide frameworks. For example, it can serve as a handle for Pd-catalyzed cyclizations. In diazepine syntheses , analogous benzyl esters act as intermediates. Comparative studies with non-brominated esters (e.g., benzyl acetate ) highlight enhanced reactivity in alkylation or oxidation steps.

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